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Compound of Interest

2-Chloro-7,8-
Compound Name:

dimethoxyquinoxaline
Cat. No.: B8773710

Get Quote

Part 1: Chemical Identity & Physicochemical Profile[2][3]
[4]

Compound Name: 2-Chloro-7,8-dimethoxyquinoxaline CAS Number: 1236222-64-2
Molecular Formula:

Molecular Weight: 224.64 g/mol [1][2][3]

Structural Context

This compound is a regioisomer of the more common 2-chloro-6,7-dimethoxyquinoxaline.[1]
The 7,8-dimethoxy substitution pattern creates a unique electronic environment around the
quinoxaline core, often explored in Structure-Activity Relationship (SAR) studies to modulate
binding affinity in ATP-competitive kinase inhibitors (e.g., PDGFR, VEGFR targets).
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Property Specification |/ Data Note
) ) Crystalline powder form is
Appearance Off-white to pale yellow solid }
typical.[1]
B DMSO, DMF, DCM, Sparingly soluble in water;
Solubility
Chloroform hydrolyzes slowly.
Exact experimental MP is
Melting Point 110-130 °C (Predicted range) vendor-specific; analogs melt
>100°C.
Susceptible to nucleophilic
Reactivity Electrophilic at C-2 position attack (
)-[1]
2-8 °C, Inert Atmosphere Moisture Sensitive. Hydrolysis
Storage
(Argon/N2) releases HCI.

Part 2: Hazard Identification & Toxicology (GHS)

Signal Word:WARNING

This compound possesses a reactive chloro-substituent, making it an alkylating-like agent and
a potent irritant.

Hazard Statements (H-Codes)

e H302: Harmful if swallowed.
e H315: Causes skin irritation.
e H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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e P280: Wear protective gloves/protective clothing/eye protection/face protection.

e P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1]
Remove contact lenses if present and easy to do. Continue rinsing.

Toxicological Insight: The chlorine atom at position 2 is activated by the electron-deficient
pyrazine ring. Upon contact with mucous membranes (lungs, eyes), it can slowly hydrolyze to
generate hydrochloric acid (HCI) and the corresponding hydroxy-quinoxaline, causing chemical
burns or severe irritation.

Part 3: Advanced Handling & Synthesis Protocols
3.1 Storage & Stability Workflow

The primary degradation pathway is hydrolysis. The C-Cl bond is labile in the presence of
atmospheric moisture, leading to the formation of 7,8-dimethoxyquinoxalin-2-ol, which is
catalytically dead for

reactions.

e Protocol: Store in a tightly sealed vial under Argon or Nitrogen.
» Desiccant: Keep secondary containment with active desiccant (e.g., Drierite).

e Cold Chain: Maintain at +4°C to inhibit spontaneous decomposition.

3.2 Synthesis Utility: Nucleophilic Aromatic Substitution (

)

Researchers typically use this compound to install the quinoxaline core onto an amine or
phenol.

Reaction Logic: The nitrogen atoms in the quinoxaline ring pull electron density, making the
Carbon-2 position highly electrophilic.

o Preferred Solvents: Anhydrous DMF, DMSO, or 1,4-Dioxane.

» Base Requirement: Non-nucleophilic bases (DIPEA,
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, or
) are required to neutralize the HCI byproduct.

+ Temperature: Reactions typically proceed at 80—-120 °C. Microwave irradiation can
accelerate this significantly.

Diagram 1: Synthesis & Safety Workflow This flowchart illustrates the critical decision points for
handling and reacting the compound safely.
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Caption: Operational workflow for preventing hydrolysis during the synthesis of quinoxaline
derivatives.

Part 4: Emergency Response & First Aid

In the event of exposure, the mechanism of injury is likely acidic irritation combined with
organic solvent absorption (if dissolved).

Scenario Immediate Action Scientific Rationale

) ) ] Dilution is critical to prevent
Rinse for 15+ mins. Lift )
Eye Contact ] corneal opacity from HCI
eyelids. )
formation.

) Alcohol may increase
. Wash with soap/water. Do not )
Skin Contact transdermal absorption of the
use alcohol. ]
heterocyclic core.

_ Inhaled dust hydrolyzes in lung
) Move to fresh air. Support ) ]
Inhalation , moisture; monitor for delayed
breathing.
pulmonary edema.

) Use a chemically resistant
] Wet sweep or vacuum. Avoid ] )
Spill Cleanup q scoop. Neutralize surface with
ust.
weak bicarbonate solution.

Firefighting Measures:

e Hazardous Combustion Products: Carbon oxides (

), Nitrogen oxides (

), Hydrogen chloride gas (
).

» Extinguishing Media: Dry chemical,

, or alcohol-resistant foam. Do not use high-pressure water jets (spreads dust).
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Part 5: Structure-Activity Relationship (SAR) Context

Why use the 7,8-dimethoxy isomer over the common 6,7-isomer? In kinase drug discovery, the
position of the methoxy groups dictates the shape of the molecule within the ATP-binding

pocket.
e 6,7-dimethoxy: Linear, planar alignment (e.qg., similar to the quinazoline in Erlotinib).

o 7,8-dimethoxy: Creates a "kinked" steric bulk on one side. This can induce selectivity for
kinases with wider solvent-front regions or specific gatekeeper residues.

Diagram 2: Isomer Comparison & Reactivity Visualizing the steric difference between the
common isomer and the 7,8-target.
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Caption: SAR differentiation showing how the 7,8-substitution pattern influences kinase
selectivity.
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Quinoxaline synthesis conditions).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.1790-91-6|2,3-Dichloro-6,7-dimethoxyquinoxaline|BLD Pharm [bldpharm.com]
e 2.216699-86-4|2-Chloro-6,7-dimethoxyquinoxaline|BLD Pharm [bldpharm.com]
e 3. 39267-04-4|2,3-Dichloro-6-methoxyquinoxaline|BLD Pharm [bldpharm.com]

e 4. P000746480|2-Chloroquinoxalin-5-ol|BLDpharm [bldpharm.com]

¢ To cite this document: BenchChem. [Technical Data Sheet & Safety Guide: 2-Chloro-7,8-
dimethoxyquinoxaline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8773710/docs#technical-data-sheet-safety-guide-2-
chloro-7-8-dimethoxyquinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b8773710?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/1790-91-6.html
https://www.bldpharm.com/products/216699-86-4.html
https://www.bldpharm.com/products/39267-04-4.html
https://www.bldpharm.com/products/1897689-96-1.html
https://www.benchchem.com/product/b8773710/docs#technical-data-sheet-safety-guide-2-chloro-7-8-dimethoxyquinoxaline
https://www.benchchem.com/product/b8773710/docs#technical-data-sheet-safety-guide-2-chloro-7-8-dimethoxyquinoxaline
https://www.benchchem.com/product/b8773710/docs#technical-data-sheet-safety-guide-2-chloro-7-8-dimethoxyquinoxaline
https://www.benchchem.com/product/b8773710/docs#technical-data-sheet-safety-guide-2-chloro-7-8-dimethoxyquinoxaline
https://www.benchchem.com/product/b8773710?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8773710?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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